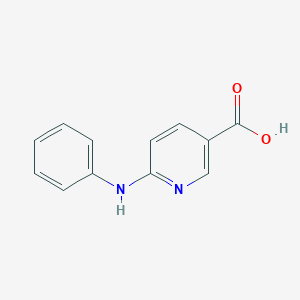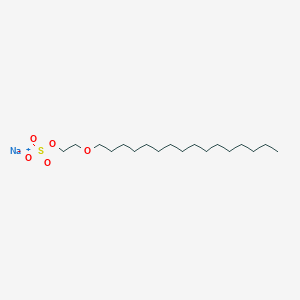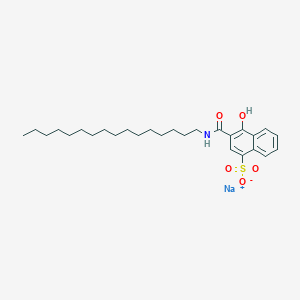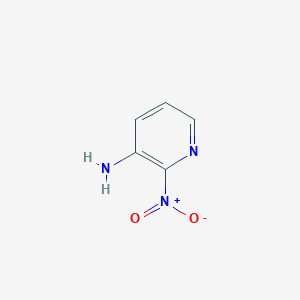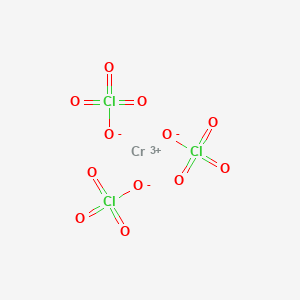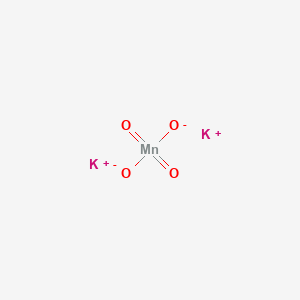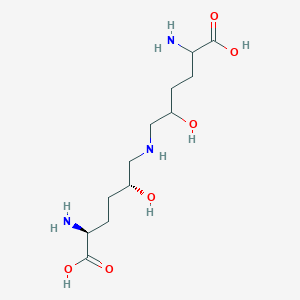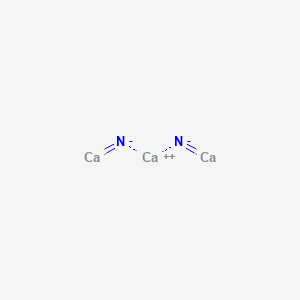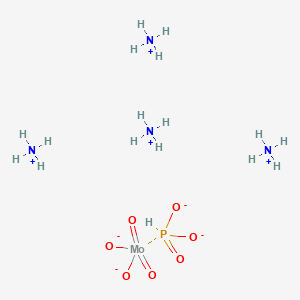
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium is an inorganic salt of phosphomolybdic acid with the chemical formula (NH₄)₃PMo₁₂O₄₀. It contains the phosphomolybdate anion, a well-known heteropolymetalate of the Keggin structural class . This yellow crystalline compound has found numerous applications in various fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be synthesized by heating ammonium orthomolybdate with phosphoric acid and nitric acid. The reaction yields ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate . The reaction is as follows: [ 12 (NH₄)₆Mo₇O₂₄(H₂O)₄ + 7 Na₂HPO₄(H₂O) + 65 HNO₃ \rightarrow 7 (NH₄)₃Mo₁₂PO₄₀ + 51 NH₄NO₃ + 14 NaNO₃ + 56 H₂O ]
Industrial Production Methods: In industrial settings, the production of ammonium phosphomolybdate involves similar chemical reactions but on a larger scale. The process is optimized for yield and purity, often involving controlled heating and precise reagent measurements to ensure consistent product quality.
化学反応の分析
Types of Reactions: Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents, ammonium phosphomolybdate can be converted to different oxidation states of molybdenum.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reduction can lead to the formation of mixed-valence compounds, while oxidation can produce higher oxidation states of molybdenum.
科学的研究の応用
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium has a wide range of applications in scientific research:
作用機序
The mechanism of action of ammonium phosphomolybdate involves its redox activity. The compound can act as an electron reservoir, facilitating electron transfer processes. This property is crucial in its applications as a catalyst and in electrochemical devices . The molecular targets and pathways involved include the bridging oxygen atoms and the reduced and oxidized states of molybdenum ions.
類似化合物との比較
Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium is unique due to its robust electron reservoir capability and its Keggin structure. Similar compounds include:
- Ammonium molybdophosphate
- Triammonium 12-molybdophosphate
These compounds share similar structural features but differ in their specific applications and properties. For instance, ammonium molybdophosphate is often used in different catalytic processes compared to ammonium phosphomolybdate .
特性
IUPAC Name |
tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNQTQIEOTWZFO-UHFFFAOYSA-Q |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16MoN4O7P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
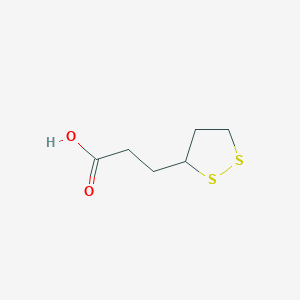
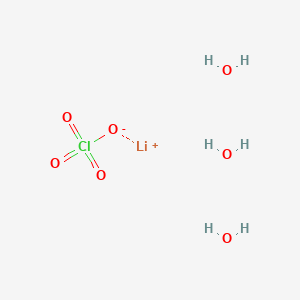
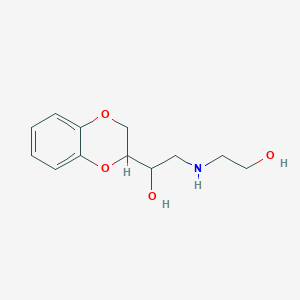
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
